molecular formula C12H17N3 B11819688 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine

Cat. No.: B11819688
M. Wt: 203.28 g/mol
InChI Key: CYUMAJDNVUEMNG-UHFFFAOYSA-N
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Description

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine is a compound of interest in organic chemistry due to its unique structure and potential applications. This compound features a pyrrolidine ring fused to a pyridine ring, with additional methyl groups enhancing its chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine typically involves the condensation of pyrrolidin-2-one with a pyridine derivative. One common method is the Paal-Knorr synthesis, which involves the condensation of 2,5-dimethoxytetrahydrofuran with various amines in the presence of a catalytic amount of iron (III) chloride . This method allows for the formation of N-substituted pyrroles under mild conditions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar condensation reactions, optimized for yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can convert the pyridine ring to a piperidine ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like alkyl halides or sulfonyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include N-oxides, reduced derivatives, and various substituted analogs, depending on the specific reagents and conditions used.

Scientific Research Applications

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(3,4-Dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of multiple methyl groups and the fused ring system contribute to its stability and reactivity, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H17N3

Molecular Weight

203.28 g/mol

IUPAC Name

5-(3,4-dihydro-2H-pyrrol-5-yl)-N,N,4-trimethylpyridin-2-amine

InChI

InChI=1S/C12H17N3/c1-9-7-12(15(2)3)14-8-10(9)11-5-4-6-13-11/h7-8H,4-6H2,1-3H3

InChI Key

CYUMAJDNVUEMNG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1C2=NCCC2)N(C)C

Origin of Product

United States

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